(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
402580-11-4 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1S,3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7-5-3-1-2-4(5)6(9-7)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12)/t4-,5+,6-/m0/s1 |
InChI Key |
YRXCWMZCSHWAQD-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C(=O)N[C@@H]2C(=O)O |
Canonical SMILES |
C1CC2C(C1)C(=O)NC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the octahydrocyclopenta[c]pyrrole ring system with defined stereochemistry at positions 1, 3a, and 6a.
- Introduction of the carboxylic acid functionality at position 1.
- Oxidation or functional group transformation to install the 3-oxo substituent.
Key Synthetic Routes
Reduction of 4-oxo Precursors to 4-hydroxy Intermediates
A common preparative step involves the reduction of 4-oxo derivatives of octahydrocyclopenta[c]pyrrole carboxylates to their corresponding 4-hydroxy compounds using sodium borohydride or potassium borohydride in alcoholic solvents under controlled temperature conditions.
| Step | Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 1 | (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate (ethyl ester) | Sodium borohydride | Ethanol | 0°C to RT | 2 h | (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylate (ethyl ester) | Quantitative |
| 2 | (1S,3aR,6aS)-2-trityl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester | Potassium borohydride | Methanol | 2°C to RT | 3 h | (1S,3aR,6aS)-2-trityl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester | Quantitative |
| 3 | (1S,3aR,6aS)-2-acetyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid | Sodium borohydride | Isopropanol | -1°C to RT | 1 h | (1S,3aR,6aS)-2-acetyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Quantitative |
Note: These reductions are preparatory steps for further oxidation or functionalization to achieve the 3-oxo functionality.
Cyclization and Ring Construction
The octahydrocyclopenta[c]pyrrole core is often constructed via intramolecular cyclization reactions starting from linear precursors bearing amino and carboxyl functionalities. The stereochemistry is controlled by chiral auxiliaries or chiral catalysts, ensuring the (1S,3aR,6aS) configuration.
Industrial Scale Considerations
The patented synthesis emphasizes:
- Short synthetic routes suitable for large-scale industrial production.
- Mild reaction conditions to maintain product quality and stereochemical integrity.
- Use of readily available reagents such as sodium borohydride and potassium borohydride for reductions.
- Efficient extraction and purification steps involving ethyl acetate and aqueous workups.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of 4-oxo to 4-hydroxy (tert-butoxycarbonyl derivative) | NaBH4 | Ethanol | 0 to 25 | 2 | >95 | Controlled addition at 0°C to avoid side reactions |
| Reduction of 4-oxo to 4-hydroxy (trityl derivative) | KBH4 | Methanol | 2 to 25 | 3 | >90 | Potassium borohydride preferred for methyl esters |
| Reduction of 4-oxo to 4-hydroxy (acetyl derivative) | NaBH4 | Isopropanol | -1 to 25 | 1 | >90 | Rapid reaction, mild conditions |
Purification Techniques
- Concentration under reduced pressure to remove solvents.
- Extraction with ethyl acetate multiple times to isolate organic products.
- Drying and concentration to obtain pure intermediates.
- Final purification by recrystallization or chromatography as needed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Esters and Salts
Key Observations :
- Ethyl ester derivatives exhibit higher volatility (e.g., boiling point ~232°C) compared to the parent carboxylic acid, making them suitable for reactions requiring elevated temperatures .
- Hydrochloride salts enhance solubility and stability, facilitating their use in biological assays .
- tert-Butyl esters are often employed as protective groups in multi-step syntheses to prevent unwanted side reactions .
Stereoisomers and Positional Isomers
Key Observations :
- Stereoisomers (e.g., 791572-14-0) demonstrate altered biological activity due to differences in 3D conformation, impacting binding to target proteins .
- Positional isomers (e.g., 6-oxo vs. 3-oxo) show variability in chemical reactivity. For example, the 6-oxo derivative may undergo nucleophilic attacks at different sites compared to the 3-oxo analog .
Comparison with Functional Analogs
Pyrrolidine and Cyclopentane Derivatives
Key Observations :
Biological Activity
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid, with CAS number 926276-11-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Structure : The compound features a cyclopentane ring fused with a pyrrole structure, which is significant for its biological activity.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds derived from pyrrole structures are known for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Pyrrole derivatives have been reported to possess anti-inflammatory properties. For instance, certain pyrrole carboxylic acids have demonstrated the ability to reduce inflammation in animal models .
- Cytotoxicity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. This property is critical for the development of anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-step Continuous Flow Synthesis : This method utilizes a continuous flow reactor to synthesize pyrrole derivatives efficiently. The reaction conditions allow for high yields and purity, which are essential for biological testing .
Case Study 1: Antimicrobial Activity
A study published in Organic Letters demonstrated that pyrrole derivatives could inhibit the growth of various pathogenic bacteria. The researchers synthesized several derivatives and tested their efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the carboxylic acid group significantly enhanced antimicrobial activity .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation, researchers evaluated the effects of pyrrole derivatives on mouse models of inflammatory diseases. The results showed a marked reduction in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in treating conditions like arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. How to assess acute toxicity given limited in vivo data?
Q. What experimental designs evaluate environmental persistence and biodegradation?
Q. How to elucidate metabolic pathways in biological systems?
Q. What methods predict solubility in complex biological matrices?
- Methodological Answer : Use the Hansen solubility parameters (HSPiP software) to match solvents. Simulate intestinal fluid (FaSSIF/FeSSIF) for bioavailability studies. NMR diffusometry measures diffusion coefficients in serum .
Q. How to validate computational models against experimental data for this compound?
Q. What interdisciplinary approaches address gaps in ecological impact data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
